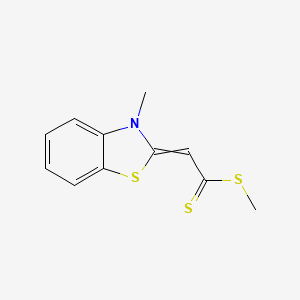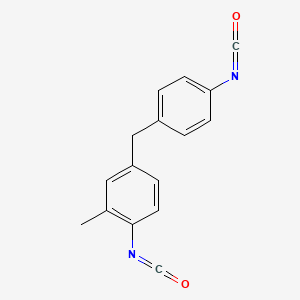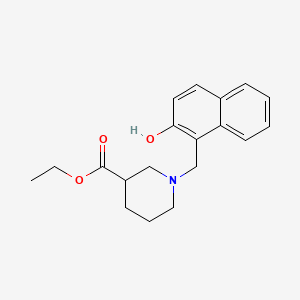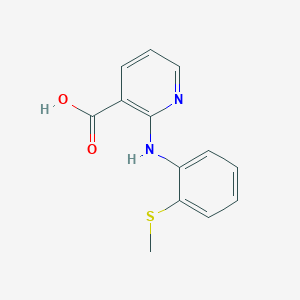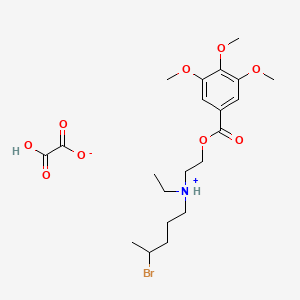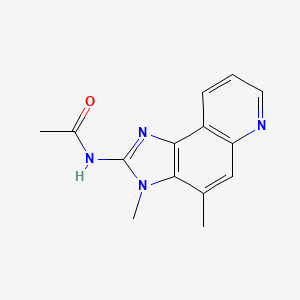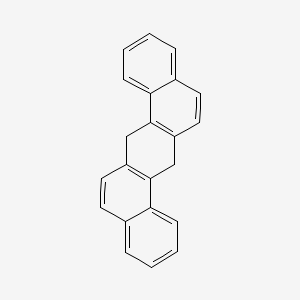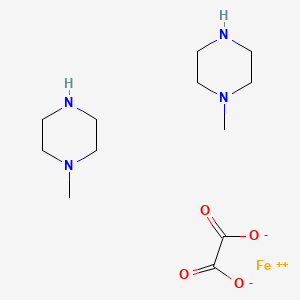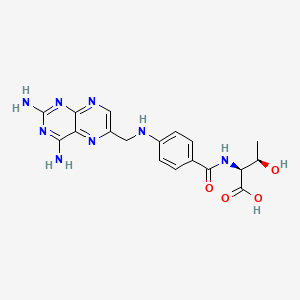
L-Threonine, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a threonine moiety linked to a pteridine derivative through a benzoyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- typically involves multiple steps. One common method starts with the preparation of the pteridine derivative, which is then coupled with a benzoyl chloride derivative under basic conditions. The final step involves the introduction of the threonine moiety through an amide bond formation. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used.
Scientific Research Applications
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- can be compared with similar compounds such as:
Aminopterin: An amino derivative of folic acid, used as an antineoplastic agent.
Methotrexate: A less potent but less toxic alternative to aminopterin, used in cancer treatment.
L-Glutamic acid,N-[3,5-dichloro-4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-: Another pteridine derivative with similar applications.
The uniqueness of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
26188-15-8 |
|---|---|
Molecular Formula |
C18H20N8O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S,3R)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C18H20N8O4/c1-8(27)12(17(29)30)24-16(28)9-2-4-10(5-3-9)21-6-11-7-22-15-13(23-11)14(19)25-18(20)26-15/h2-5,7-8,12,21,27H,6H2,1H3,(H,24,28)(H,29,30)(H4,19,20,22,25,26)/t8-,12+/m1/s1 |
InChI Key |
KNYNNOQWHWVQEU-PELKAZGASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


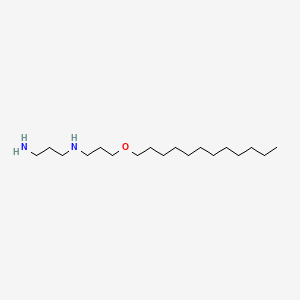
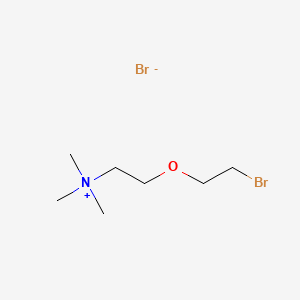
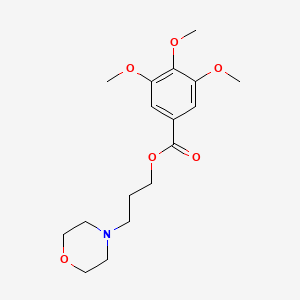
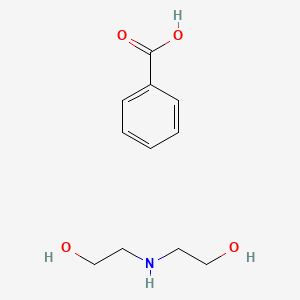
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)

